molecular formula C23H26N2O3 B3202316 4-butoxy-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide CAS No. 1021207-61-3

4-butoxy-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide

Cat. No.: B3202316
CAS No.: 1021207-61-3
M. Wt: 378.5 g/mol
InChI Key: GOYPZFLZTLHTCY-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indoline ring, which is further substituted with a cyclopropanecarbonyl group and a butoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via acylation reactions using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction using benzoyl chloride and a suitable amine.

    Substitution with the Butoxy Group: The butoxy group can be introduced through nucleophilic substitution reactions using butyl bromide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Butyl bromide in the presence of a nucleophile such as sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

4-butoxy-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide has various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different substituents.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

4-butoxy-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group and the butoxy group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-3-14-28-20-10-7-17(8-11-20)22(26)24-19-9-6-16-12-13-25(21(16)15-19)23(27)18-4-5-18/h6-11,15,18H,2-5,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYPZFLZTLHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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